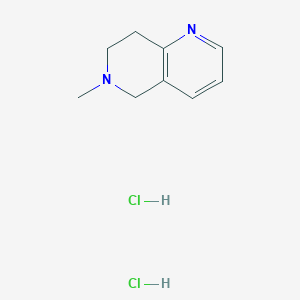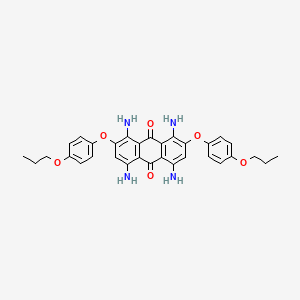![molecular formula C26H17ClN2O3 B13130003 1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione CAS No. 88605-25-8](/img/structure/B13130003.png)
1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione is a complex organic compound with a unique structure that combines anthracene, biphenyl, and chloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the biphenyl intermediate: This step involves the coupling of two phenyl rings to form a biphenyl structure.
Introduction of the anthracene moiety: The biphenyl intermediate is then reacted with an anthracene derivative to form the core structure of the compound.
Chlorination and amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Applications De Recherche Scientifique
1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity or disruption of DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Diamino-[1,1’-biphenyl]-2,2’-disulfonic acid
- 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 3,3’-Diamino-[1,1’-biphenyl]-4,4’-diol
Uniqueness
1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione is unique due to the combination of its anthracene, biphenyl, and chloro groups. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
88605-25-8 |
|---|---|
Formule moléculaire |
C26H17ClN2O3 |
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
1,4-diamino-6-chloro-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17ClN2O3/c27-16-8-11-18-19(12-16)26(31)22-20(28)13-21(24(29)23(22)25(18)30)32-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13H,28-29H2 |
Clé InChI |
PEPNDPKHKGXXFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=CC(=C5)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





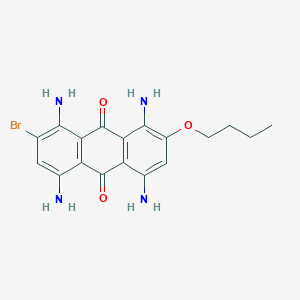
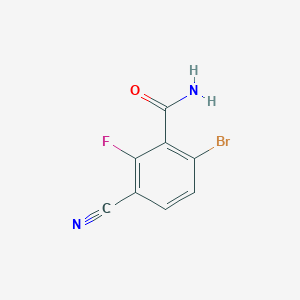

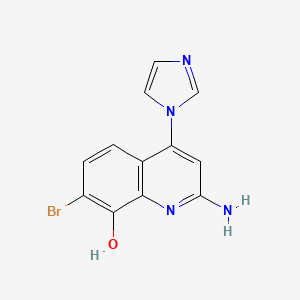
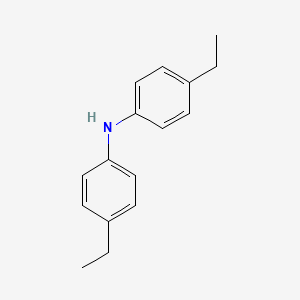
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)

